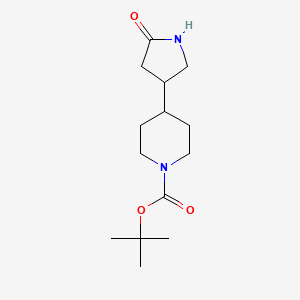

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate

CAS No.: 1699333-26-0

Cat. No.: VC2869142

Molecular Formula: C14H24N2O3

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1699333-26-0 |

|---|---|

| Molecular Formula | C14H24N2O3 |

| Molecular Weight | 268.35 g/mol |

| IUPAC Name | tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)11-8-12(17)15-9-11/h10-11H,4-9H2,1-3H3,(H,15,17) |

| Standard InChI Key | FROYIVDQMKSAJT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)NC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)NC2 |

Introduction

Chemical Identity and Structure

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate belongs to a class of heterocyclic compounds that combine two important pharmacophores: a piperidine ring and a pyrrolidinone moiety. The compound features a six-membered piperidine ring with a nitrogen atom at position 1, protected by a tert-butyloxycarbonyl (Boc) group. At position 4 of the piperidine ring, a 5-oxopyrrolidin-3-yl group is attached, which consists of a five-membered lactam ring with a carbonyl group at position 5.

The chemical structure can be clearly defined by its molecular characteristics, which are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H24N2O3 |

| Molecular Weight | 268.35 g/mol |

| IUPAC Name | tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate |

| SMILES Notation | CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)NC2 |

| Key Functional Groups | Carbamate (Boc), lactam (pyrrolidinone), tertiary amine (piperidine) |

The compound's structure provides multiple reactive sites and functional groups that contribute to its utility in synthetic chemistry. The Boc protecting group on the piperidine nitrogen serves as a temporary protection that can be selectively cleaved under acidic conditions, allowing for further functionalization. The pyrrolidinone ring offers additional reactivity through its carbonyl group and N-H bond, enabling diverse chemical transformations.

Physical and Chemical Properties

Based on its structural features, Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate possesses a range of physical and chemical properties that influence its behavior in chemical reactions and biological systems. Although specific experimental data is limited, the compound's properties can be predicted based on its structural components and knowledge of similar compounds.

Physical Properties

The physical characteristics of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate are important considerations for its handling, storage, and application in research settings. As a medium-sized organic molecule with both polar and non-polar regions, it exhibits distinctive physical behaviors:

| Physical Property | Predicted Characteristic | Rationale |

|---|---|---|

| Physical State | Solid at room temperature | Based on molecular weight and structural rigidity |

| Appearance | White to off-white crystalline or amorphous solid | Typical for similar heterocyclic compounds |

| Solubility | Soluble in organic solvents (dichloromethane, chloroform, DMSO); limited water solubility | Presence of both lipophilic (Boc, piperidine) and hydrophilic (carbonyl, N-H) groups |

| Melting Point | Approximately 90-120°C | Estimated based on similar Boc-protected heterocycles |

| Stability | Generally stable at room temperature; sensitive to strong acids | Boc group is acid-labile |

Chemical Properties

The chemical reactivity of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is determined by its functional groups, which provide various opportunities for chemical transformations:

| Chemical Property | Characteristic | Significance |

|---|---|---|

| Acid-Base Behavior | Weakly basic (piperidine nitrogen); weakly acidic (pyrrolidinone N-H) | Important for predicting solubility and reactivity |

| Hydrogen Bonding | Donor (N-H of pyrrolidinone) and acceptor (carbonyl groups) capabilities | Affects crystal packing, solubility, and intermolecular interactions |

| Electrophilic Sites | Carbonyl carbons (Boc and pyrrolidinone) | Susceptible to nucleophilic attack |

| Nucleophilic Sites | Nitrogen atoms (after Boc deprotection) | Can react with electrophiles |

| Stereochemistry | Potential for stereoisomerism at the piperidine C4 position | Important for biological activity and selectivity |

The combination of these properties makes Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate a versatile building block for synthetic chemistry, offering multiple handles for selective functionalization and derivatization.

| Synthetic Aspect | Consideration | Potential Solution |

|---|---|---|

| Regioselectivity | Ensuring correct connection between piperidine and pyrrolidinone | Use of appropriate directing groups or selective reagents |

| Stereoselectivity | Control of stereochemistry at the piperidine C4 position | Stereoselective reactions or resolution of isomers |

| Protection/Deprotection | Strategic use of protecting groups beyond the Boc group | Orthogonal protection strategies |

| Scale-up Challenges | Issues when moving from small to large scale | Process optimization and alternative synthetic routes |

General synthetic procedures similar to those used for related compounds could potentially be adapted for the synthesis of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate, such as the cross-coupling methods described for related Boc-protected piperidine derivatives .

Chemical Reactivity

Understanding the reactivity patterns of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate is crucial for its effective utilization in synthetic chemistry. The compound's multiple functional groups provide diverse opportunities for chemical transformations.

Reactivity of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a key reactivity center:

-

Acid-catalyzed deprotection: The Boc group is typically cleaved under acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. This deprotection reveals the free piperidine nitrogen, which can then be further functionalized.

-

Stability: The Boc group is stable under basic conditions, reducing conditions, and most nucleophilic reagents, making it compatible with a wide range of chemical transformations.

Reactivity of the Pyrrolidinone Moiety

The pyrrolidinone ring offers several reactive sites:

| Reactive Site | Potential Reactions | Products |

|---|---|---|

| Carbonyl Group | Reduction (e.g., with LiAlH4, NaBH4) | Hydroxypyrrolidine derivatives |

| Carbonyl Group | Nucleophilic addition | Addition products |

| N-H Bond | Alkylation/Arylation (with alkyl/aryl halides, base) | N-substituted derivatives |

| N-H Bond | Acylation (with acid chlorides, anhydrides) | N-acyl derivatives |

| α-Positions to Carbonyl | C-H Functionalization | α-functionalized products |

Piperidine Ring Transformations

After Boc deprotection, the piperidine ring nitrogen becomes a reactive center for various transformations:

-

Nucleophilic reactions: The free amine can react with electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents to form substituted amines.

-

Amide formation: Coupling with carboxylic acids or activated carboxylic acid derivatives.

-

Urea or carbamate formation: Reaction with isocyanates or chloroformates, respectively.

The versatility of these reactive sites makes Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Applications in Research and Industry

Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate serves important functions in various research areas, particularly in pharmaceutical development and synthetic methodology research.

Pharmaceutical Research

The compound's structural features make it relevant to several therapeutic areas:

| Therapeutic Area | Potential Relevance | Structural Basis |

|---|---|---|

| Central Nervous System | Modulators of neurotransmitter receptors | Piperidine scaffold common in CNS-active compounds |

| Pain Management | Novel analgesics | Similar to structures found in pain medications |

| Anti-inflammatory | Inhibitors of inflammatory pathways | Heterocyclic structures in known anti-inflammatory agents |

| Metabolic Disorders | Enzyme inhibitors | Complex heterocycles as active site binders |

The compound's utility in pharmaceutical research stems from its potential as:

-

A synthetic intermediate in drug synthesis pathways

-

A scaffold for medicinal chemistry optimization programs

-

A building block for structure-activity relationship (SAR) studies

-

A precursor for the preparation of chemical libraries for high-throughput screening

Synthetic Methodology Development

The compound also serves as a valuable substrate for the development and demonstration of new synthetic methodologies:

-

Testing novel cross-coupling reactions

-

Developing selective functionalization strategies for heterocycles

-

Exploring new protecting group strategies

-

Investigating stereoselective transformations

Analytical Standards and Reference Materials

In analytical chemistry, compounds like Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate may serve as:

-

Reference standards for chromatographic analysis

-

Building blocks for the synthesis of labeled compounds for quantitative analysis

-

Templates for the development of new analytical methods

The compound's utility across these diverse application areas underscores its importance as a versatile building block in contemporary chemical research.

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate and its derivatives provides valuable insights for drug discovery efforts. While specific biological activity data for this exact compound is limited, general principles can be applied based on the known properties of its structural components.

Pharmacophoric Elements

The compound contains several structural elements that can contribute to biological activity:

| Structural Element | Potential Contribution to Activity | Examples in Known Drugs |

|---|---|---|

| Piperidine Ring | Binding to receptors, ion channels, or enzymes | Present in drugs like fentanyl, pethidine, risperidone |

| Pyrrolidinone | Hydrogen bonding interactions, metabolic stability | Found in drugs like piracetam, levetiracetam |

| Carbonyl Groups | Hydrogen bond acceptors, electrostatic interactions | Common in many pharmaceuticals |

| N-H Bond | Hydrogen bond donor, potential for derivatization | Critical for receptor binding in many drugs |

Conformational Considerations

The compound's three-dimensional structure and conformational flexibility likely influence its biological activity:

-

The piperidine ring typically adopts a chair conformation with the substituent preferentially in the equatorial position.

-

The connection between the piperidine and pyrrolidinone rings introduces a degree of conformational flexibility.

-

These conformational properties affect the compound's ability to interact with biological targets.

Comparison with Related Compounds

To better understand the unique properties and potential applications of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate, it is valuable to compare it with structurally related compounds that share key structural elements.

Structural Analogs

Several compounds sharing the Boc-protected piperidine core but differing in the substituent at the 4-position can be identified from synthetic literature:

Functional Comparison

These structural analogs differ in their chemical reactivity and potential applications:

-

Boronic ester derivatives serve primarily as coupling partners in palladium-catalyzed cross-coupling reactions, as indicated by their use in "General Procedure B" mentioned in the literature .

-

Aminophenyl derivatives provide aromatic amine functionality, which offers different reactivity compared to the pyrrolidinone in our target compound. These compounds can undergo typical aniline reactions, including diazotization, electrophilic aromatic substitution, and nucleophilic substitution reactions.

-

The pyrrolidinone moiety in Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate provides unique reactivity associated with the lactam functionality, including potential for reduction, nucleophilic addition, and N-functionalization.

Synthetic Utility Comparison

The relative synthetic utility of these compounds depends on the desired application:

| Compound Type | Synthetic Advantages | Limitations | Best Applications |

|---|---|---|---|

| Boronic Ester Derivatives | Excellent for C-C bond formation via Suzuki coupling | Limited functionality beyond coupling reactions | Synthesis of biaryl compounds |

| Aminophenyl Derivatives | Versatile amine chemistry; potential for further aromatic functionalization | Less conformational flexibility than pyrrolidinone | Synthesis of aniline-based drugs |

| Pyrrolidinone Derivative | Unique lactam reactivity; conformational properties | More complex structure | Development of lactam-containing pharmaceuticals |

This comparison highlights the unique position of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate in the landscape of heterocyclic building blocks, combining elements of both piperidine and pyrrolidinone chemistry in a single molecular scaffold.

Future Research Directions

The unique structural features and reactivity profile of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate suggest several promising avenues for future research and development.

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes to this compound and its derivatives:

Medicinal Chemistry Applications

The compound's potential in drug discovery suggests several research directions:

-

Systematic modification of the basic scaffold to create focused libraries for biological screening

-

Investigation of structure-activity relationships to identify optimal substitution patterns

-

Exploration of the compound's potential as a scaffold for the development of CNS-active compounds

-

Development of pyrrolidinone-piperidine hybrid structures as novel pharmacophores

-

Investigation of the compound's potential in fragment-based drug discovery approaches

Materials Science Applications

Beyond medicinal chemistry, the compound could find applications in materials science:

-

Development of new polymeric materials incorporating the pyrrolidinone-piperidine motif

-

Investigation of self-assembling systems based on hydrogen bonding interactions

-

Exploration of the compound's potential in the development of molecular recognition systems

Computational Studies

Computational approaches could provide valuable insights into the compound's properties and potential applications:

-

Quantum mechanical studies to understand reactivity patterns

-

Molecular dynamics simulations to investigate conformational preferences

-

Virtual screening to identify potential biological targets

-

Predictive modeling of physical properties and ADME characteristics

These diverse research directions highlight the potential of Tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate as a versatile building block in contemporary chemical research, with applications spanning synthetic methodology, medicinal chemistry, materials science, and computational chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume